![molecular formula C24H23N5O B2433563 1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine CAS No. 2415634-67-0](/img/structure/B2433563.png)

1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

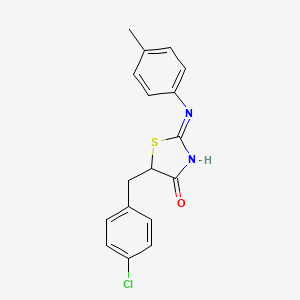

The compound “1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine” is a complex organic molecule that contains several functional groups and rings, including a diphenylmethyl group, an imidazo[1,2-b]pyridazine ring, and a piperazine ring . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, typical modes of constructing similar heterocyclic systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Physical And Chemical Properties Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds containing the imidazo[1,2-b]pyridazine moiety, like 1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine, have been synthesized and tested for various biological activities. Research by Bhatt, Kant, and Singh (2016) demonstrated that such compounds possess in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).

Antihistaminic Activity

Gyoten et al. (2003) synthesized a series of triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines, which exhibited both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This research suggests potential applications in treating allergic conditions (Gyoten et al., 2003).

Antidiabetic Potential

Triazolo-pyridazine-6-yl-substituted piperazines, a related family, have been evaluated as anti-diabetic drugs. Bindu, Vijayalakshmi, and Manikandan (2019) found that these compounds inhibit Dipeptidyl peptidase-4 (DPP-4), making them potentially effective for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Hypoglycemic Activity

Research on alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines by Meurer et al. (1992) showed their ability to lower blood glucose levels in insulin-resistant mice. This indicates potential applications in managing diabetes (Meurer et al., 1992).

Antibacterial and Antifungal Properties

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. These compounds showed significant antibacterial and biofilm inhibition activities, suggesting their use in combating bacterial infections (Mekky & Sanad, 2020).

Analgesic Activity

A study by Luraschi et al. (1995) on imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides revealed significant analgesic activity, comparable to other imidazo[1,2-b]pyridazine analogs (Luraschi et al., 1995).

Mechanism of Action

properties

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-imidazo[1,2-b]pyridazin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(21-11-12-22-25-13-14-29(22)26-21)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLXFFCTYZOGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2433480.png)

![N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2433483.png)

![5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2433484.png)

![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2433485.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433487.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2433490.png)

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)

![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)

![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)